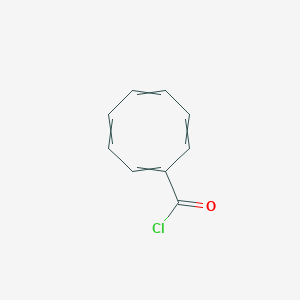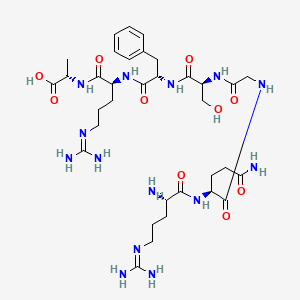
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. This method can be more cost-effective and scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Specific amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.
Aplicaciones Científicas De Investigación
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in cell culture studies to investigate cellular responses to peptides.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the activation of protein kinases, modulation of gene expression, and regulation of cellular functions such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
L-Arginyl-L-glutamine: Another dipeptide with applications in nutrition and cell culture.
Uniqueness
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its complexity allows for more targeted and specialized applications compared to simpler dipeptides.
Propiedades
Número CAS |
671216-87-8 |
|---|---|
Fórmula molecular |
C34H56N14O10 |
Peso molecular |
820.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H56N14O10/c1-18(32(57)58)44-29(54)21(10-6-14-42-34(39)40)47-30(55)23(15-19-7-3-2-4-8-19)48-31(56)24(17-49)45-26(51)16-43-28(53)22(11-12-25(36)50)46-27(52)20(35)9-5-13-41-33(37)38/h2-4,7-8,18,20-24,49H,5-6,9-17,35H2,1H3,(H2,36,50)(H,43,53)(H,44,54)(H,45,51)(H,46,52)(H,47,55)(H,48,56)(H,57,58)(H4,37,38,41)(H4,39,40,42)/t18-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
UDLIODMAMHKYSK-RTHQQOCOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
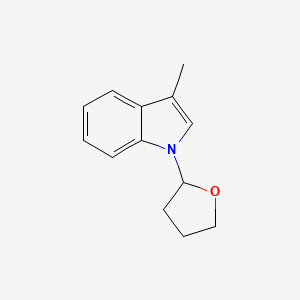
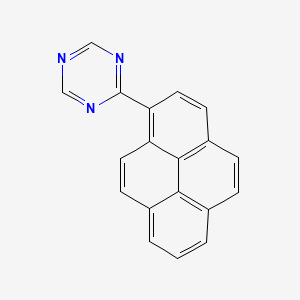

![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
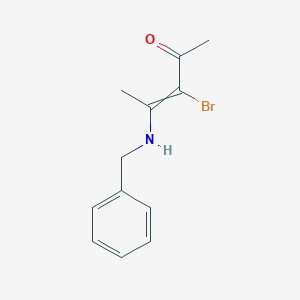
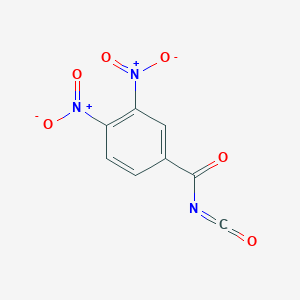
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
